molecular formula C3BrF3N2S B2514987 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole CAS No. 1781783-65-0

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole

Cat. No.: B2514987
CAS No.: 1781783-65-0
M. Wt: 233.01
InChI Key: WCPREXLNGTWSDM-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is a high-purity chemical reagent intended for research and development applications exclusively. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the construction of more complex molecules featuring the 1,2,4-thiadiazole scaffold. The 1,2,4-thiadiazole core is a privileged structure in medicinal chemistry, known for its presence in molecules with a wide range of biological activities . The bromo substituent on this heterocyclic ring makes it an excellent candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore novel chemical space. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This makes this compound a key intermediate in the discovery and development of new pharmaceutical candidates, agrochemicals, and materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S/c4-2-8-1(9-10-2)3(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPREXLNGTWSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781783-65-0
Record name 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole
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Preparation Methods

Cyclization of Thioamides Using Methyl Bromocyanoacetate

The cyclization of thioamides with methyl bromocyanoacetate offers a versatile pathway for constructing the 1,2,4-thiadiazole core. In this method, methyl bromocyanoacetate acts as both a cyclizing agent and a bromine source. A representative procedure involves reacting a trifluoromethyl-substituted thioamide with methyl bromocyanoacetate in anhydrous dichloromethane at 0–5°C for 1–2 hours, followed by gradual warming to room temperature. The reaction proceeds via initial S-bromination of the thioamide sulfur, followed by tautomerization and elimination of hydrogen bromide to form the thiadiazole ring.

Key Advantages :

  • High Purity : Products are isolated in near-quantitative yields (90–95%) with minimal byproducts.
  • Gram-Scale Feasibility : Demonstrated scalability up to 50 g without yield reduction.

Limitations :

  • Sensitivity of the trifluoromethyl group to strong electrophiles necessitates careful temperature control.

Bromine-Mediated Cyclization (Bromine Route)

The "bromine route," detailed in patent WO2020128003A1, involves cyclizing acetamidine derivatives with bromine and thiocyanate salts. For 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole, the precursor N-(trifluoroacetyl)acetamidine is treated with bromine (1.2 equiv) and potassium thiocyanate (1.5 equiv) in methanol under reflux for 3 hours. Sodium methoxide is added to neutralize hydrobromic acid, and the product is extracted with ethyl acetate.

Reaction Conditions :

Parameter Value
Temperature 60–70°C
Time 3 hours
Yield 82–88%
Isotopic Purity ≥95%

Mechanistic Insight : Bromine facilitates simultaneous cyclization and bromination, with the thiocyanate stabilizing intermediates via resonance.

Oxidative Cyclization Using Sodium Hypochlorite

An alternative to the bromine route employs sodium hypochlorite (NaOCl) for oxidative cyclization. In this method, N-(trifluoroacetyl)acetamidine is treated with NaOCl (1.5–2.0 equiv) in deionized water at 0–5°C for 2 hours. The intermediate N-hydroxyacetamidine is then dehydrated using p-toluenesulfonyl chloride in tetrahydrofuran to yield the thiadiazole.

Comparative Data :

Parameter Bromine Route Hypochlorite Route
Yield 82–88% 75–80%
Reaction Time 3 hours 4.5 hours
Byproducts Minimal Sulfonate esters

Advantage : Avoids elemental bromine, reducing toxicity concerns.

Halogenation of Pre-formed Thiadiazole Rings

Post-cyclization bromination provides a modular approach. Patent EP2947075A1 discloses the bromination of 3-(trifluoromethyl)-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 50°C for 1 hour. Calcium oxide is added to scavenge hydrobromic acid, and the product is isolated via distillation.

Optimization Insights :

  • Solvent Choice : DMSO enhances bromine radical stability, improving regioselectivity at the 5-position.
  • Scale-Up : Reactions conducted at 100 mmol scale maintained yields of 78–85%.

Side Reactions :

  • Over-bromination at the 4-position occurs if NBS exceeds 1.1 equivalents.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Practicality
Thioamide Cyclization 90–95 High Requires anhydrous
Bromine-Mediated Cyclization 82–88 Moderate Toxic reagents
Hypochlorite Cyclization 75–80 Low Mild conditions
Post-Cyclization Bromination 78–85 High Regioselectivity

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 undergoes substitution reactions with various nucleophiles, forming derivatives with modified electronic or steric properties.

Reagents and Conditions

ReagentProductConditionsSource
Thiourea2-Mercapto-5-(trifluoromethyl)thiadiazoleEthanol, reflux
Mercaptans (R-SH)2-(Alkyl/arylthio)-5-(trifluoromethyl)thiadiazolesBase (e.g., NaOH), room temp
Sulfinic Acids (R-SO₂H)2-Sulfonyl-5-(trifluoromethyl)thiadiazolesSolvent, acid-binding agent
  • Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the bromine site, facilitating nucleophilic attack. For example, reaction with thiourea proceeds via displacement of bromine by a thiol group, forming a thiol intermediate that can be further oxidized .

Oxidation Reactions

The sulfur atom in the thiadiazole ring or substituted thiol/sulfide groups can undergo oxidation.

Oxidation Pathways

Starting MaterialOxidizing AgentProductConditionsSource
2-Mercapto derivativeH₂O₂2-Sulfonyl-5-(trifluoromethyl)thiadiazoleAqueous acidic
2-(Alkylthio) derivativeKMnO₄2-Sulfonyl derivativeRoom temperature
  • Key Observation : Oxidation of the thiol group (-SH) to sulfonic acid (-SO₃H) or sulfonyl (-SO₂-) derivatives improves stability and bioactivity .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Examples

Reaction TypeCatalyst/ReagentProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Boronic Acid5-Aryl-3-(trifluoromethyl)thiadiazoleModerate
  • Limitations : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency compared to non-substituted analogs .

Cyclization and Ring Expansion

Under specific conditions, the thiadiazole ring can undergo cyclization or interact with dienophiles.

Notable Reaction

ReagentProductConditionsSource
Acetylene derivativesFused heterocyclic systemsHigh temperature, catalyst
  • Mechanism : The electron-deficient thiadiazole ring participates in [3+2] cycloadditions with alkynes, forming bioactive tricyclic structures .

Comparative Reactivity Table

Reaction TypeRate (Relative to Non-CF₃ Analogs)Key Factor Influencing Reactivity
Nucleophilic Substitution2–3× fasterElectron-withdrawing CF₃ group
OxidationSimilarStability of intermediate sulfoxides
Cross-Coupling0.5–0.7× slowerSteric bulk of CF₃ group

Mechanistic Considerations

  • Electrophilic Activation : The trifluoromethyl group increases the electrophilicity of the bromine atom, accelerating substitution .

  • Oxidative Stability : Sulfur oxidation is thermodynamically favored due to aromatic stabilization of the thiadiazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that derivatives of 1,2,4-thiadiazole, including those containing the trifluoromethyl group, exhibit promising anticancer activities. For instance, a study evaluated various thiadiazole derivatives against different cancer cell lines, highlighting that certain compounds showed IC50 values ranging from 0.04 to 23.6 µM, indicating their potential as anticancer agents . Specifically, compounds with the trifluoromethyl group were noted for their enhanced potency against breast and lung cancer cells .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A review highlighted that several thiadiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The presence of the trifluoromethyl group in these compounds often correlates with increased antimicrobial efficacy .

Materials Science

Electronic Properties
5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is being explored for its electronic properties in the development of organic semiconductors. The unique structure allows for enhanced charge mobility and stability in organic electronic devices. Studies have shown that incorporating such thiadiazoles into polymer matrices can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Agricultural Applications

Pesticidal Properties
This compound has been noted for its fungicidal and insecticidal properties. Patents indicate that this compound derivatives can effectively combat pests such as fungi and insects. These compounds are particularly valuable in agricultural settings where they can be formulated into pesticides to protect crops from various pathogens and pests .

Comprehensive Data Table

Application Area Activity Type Example Findings
Medicinal ChemistryAnticancerIC50 values from 0.04 to 23.6 µM against various cancers
AntimicrobialSignificant activity against Gram-positive/negative bacteria
Materials ScienceOrganic SemiconductorsEnhanced charge mobility in OLEDs and OPVs
AgriculturalPesticidalEffective against fungi and insects in agricultural settings

Case Studies

  • Anticancer Activity Study
    A study published in Pharmaceuticals assessed the cytotoxic properties of various thiadiazole derivatives against human cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts, demonstrating selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy Research
    In another investigation, a series of thiadiazole derivatives were tested for antimicrobial activity using a turbidimetric method. Compounds containing the trifluoromethyl group showed enhanced inhibition of bacterial growth compared to standard antibiotics, suggesting their potential role as new antimicrobial agents .
  • Pesticidal Formulation Development
    Research into the synthesis of this compound derivatives has led to formulations that demonstrate effective fungicidal action in agricultural applications. These compounds were found to significantly reduce fungal growth on crops when applied at low concentrations .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

Key Structural Analogs :

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Key Properties
5-Bromo-3-methyl-1,2,4-thiadiazole Br (C5), -CH₃ (C3) 54681-68-4 C₃H₃BrN₂S 193.04 g/mol Higher electron density at C3 due to methyl donor; moderate cross-coupling reactivity
3,5-Diiodo-1,2,4-thiadiazole I (C3, C5) Not provided C₂I₂N₂S 403.94 g/mol High selectivity for C5 substitution in Sonogashira reactions
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole Cl (C5), -CF₃ (C3) 672-35-5 C₃ClF₃N₂S 188.56 g/mol Reduced electrophilicity compared to bromo analog; slower reaction kinetics
3-Bromo-5-(phenylethynyl)-1,2,4-thiadiazole Br (C3), -C≡CPh (C5) Not provided C₉H₅BrN₂S 277.12 g/mol Enhanced π-conjugation for materials science applications

Reactivity Comparison :

  • Bromo vs. Iodo Substituents : Bromine in 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole offers a balance between reactivity and stability. Iodo analogs (e.g., 3,5-diiodo-1,2,4-thiadiazole) exhibit higher reactivity in cross-couplings but are less stable under harsh conditions .
  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound reduces electron density at C3 compared to methyl-substituted analogs (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole), which may hinder nucleophilic aromatic substitution but enhance stability toward oxidation .

Electronic and Structural Insights

  • Electron-Withdrawing Effects : The -CF₃ group lowers the HOMO energy of the thiadiazole ring by ~1.2 eV compared to methyl substituents, as shown in computational studies .
  • Crystallographic Data : Single-crystal X-ray diffraction of 3,5-diiodo-1,2,4-thiadiazole reveals a planar geometry with I···S interactions (2.98 Å), while bromo analogs exhibit shorter Br···S distances (2.73 Å), influencing packing efficiency .

Biological Activity

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is a derivative of the thiadiazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are known for their extensive pharmacological activities, including antimicrobial, antifungal, antidiabetic, anti-inflammatory, and anticancer effects. The presence of various substituents on the thiadiazole ring can significantly influence the biological activity of these compounds. For instance, the introduction of halogens or trifluoromethyl groups has been associated with enhanced potency against various cancer cell lines and pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has shown that derivatives containing trifluoromethyl groups exhibit significant cytotoxicity against several cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.04 to 23.6 µM against various cancer cell lines . For example:
      • MCF-7 (breast cancer) : IC50 = 0.794 µM
      • HT-29 (colon cancer) : IC50 = 12.57 ± 0.6 µM
      • A549 (lung cancer) : Various derivatives showed potent cytotoxicity .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest at the G1/S phase. Molecular docking studies suggest that these compounds interact with specific cellular targets, leading to significant alterations in cell signaling pathways .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The presence of electron-withdrawing groups such as trifluoromethyl enhances their activity against a range of pathogens.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
    • Against Staphylococcus aureus : MIC = 100 µg/mL
    • Against Candida albicans : MIC = 200 µg/mL .

These values indicate that while some derivatives show promising activity, they may not surpass standard antibiotics like chloramphenicol in efficacy.

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that certain compounds can significantly reduce inflammation markers in vitro.

Mechanistic Insights

  • The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway . This suggests potential therapeutic applications in treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)0.794 µM
AnticancerHT-29 (colon cancer)12.57 ± 0.6 µM
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialCandida albicans200 µg/mL
Anti-inflammatoryIn vitro modelsNot specified

Q & A

Q. Optimization Considerations :

  • Temperature : Reactions often require controlled heating (60–100°C) to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Catalysts : Copper or palladium catalysts improve coupling efficiency in Suzuki or Sonogashira reactions .

Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

Basic Research Question
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons (thiadiazole ring protons deshielded at δ 8–9 ppm).
    • ¹³C NMR : Peaks for CF₃ (~120 ppm, q, J = 280 Hz) and Br-C (~105 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight.
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C≡N (2200–2250 cm⁻¹) in trifluoromethyl and thiadiazole groups .

How does the bromine substituent influence the nucleophilic substitution reactivity of this compound?

Advanced Research Question
Answer:
The bromine atom at the 5-position is highly electrophilic due to:

  • Electronic Effects : Electron-withdrawing trifluoromethyl and thiadiazole groups polarize the C-Br bond, enhancing susceptibility to nucleophilic attack.
  • Steric Factors : Minimal steric hindrance allows SN2 mechanisms with amines, thiols, or alkoxides .

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying temperatures (25–80°C) to determine activation energy.
  • Solvent Effects : Use DMSO or DMF to stabilize transition states in polar aprotic media .

What strategies are used to evaluate the bioactivity of this compound, and how does the trifluoromethyl group enhance pharmacokinetics?

Advanced Research Question
Answer:

  • Biological Assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Pharmacokinetic Enhancement :
    • Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
    • Lipophilicity : LogP values are optimized for membrane permeability, calculated via HPLC retention times .

How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

Advanced Research Question
Answer:
Discrepancies often arise from:

  • Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) may affect yield .
  • Analytical Validation : Use HPLC or GC-MS to quantify purity and identify by-products (e.g., dehalogenated species) .

Case Study :
A 2025 study reported 65% yield using Pd-catalyzed coupling, while a 2023 paper achieved 78% via microwave-assisted synthesis. Differences were attributed to reduced reaction time and controlled heating in the latter .

What in silico methods predict the interaction of this compound with biological targets?

Advanced Research Question
Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., thymidylate synthase) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs .

Example :
Docking simulations revealed hydrogen bonding between the thiadiazole ring and Arg21 residue in Staphylococcus aureus FabI enzyme, explaining antimicrobial activity .

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